2-(Bromomethyl)-4-fluoro-1-nitrobenzene
Overview
Description
2-(Bromomethyl)-4-fluoro-1-nitrobenzene (BMFNB) is an organic compound that is widely used in scientific research as a reagent or a catalyst. It is a colourless, crystalline solid that is soluble in organic solvents. BMFNB is a versatile compound that has a wide range of applications in organic synthesis, including the synthesis of various drugs and other compounds.
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : 2-(Bromomethyl)-4-fluoro-1-nitrobenzene has been synthesized through various methods, one involving a four-step reaction starting from p-xylene. This process includes nitration, reduction, diazotization, and bromination, achieving a yield of 30% (Yan-min, 2007). Another synthesis approach starts from 3,4-dimethylbenzenamine, involving diazotization and bromination (Zhi-an, 2009).
Characterization Techniques : The characterization of such compounds is typically performed using techniques like GC-MS, 1H-NMR, and FT-IR. For instance, the structural confirmation of 1,4-Bis(bromomethyl)-2-fluorobenzene, a related compound, was achieved through 1H NMR and GC/MS analyses (Yan-min, 2007).
Chemical Properties and Applications
Role in Intermediate Compound Synthesis : Compounds like this compound often serve as key intermediates in the manufacture of other chemical products. For example, 2-Fluoro-4-bromobiphenyl, a similar compound, is a crucial intermediate in the production of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material (Qiu et al., 2009).
Study of Molecular Dynamics and Interactions : Such compounds are also studied for their molecular ordering and interactions, particularly in fields like quantum mechanics and computer simulation. For example, a statistical analysis of molecular ordering of smectogenic compounds, which includes similar fluoronitrobenzene derivatives, has been conducted (Ojha et al., 2003).
Density Functional Theory Studies : The molecular geometries and internal rotational barriers of various nitro compounds, including those similar to this compound, have been calculated using density functional theory. This aids in understanding the steric effects and molecular behavior of such compounds (Chen & Chieh, 2002).
Advanced Material Applications
Use in Electronic Spectroscopy Studies : Some derivatives of nitrobenzene, closely related to this compound, are studied using electron transmission spectroscopy, providing insights into the electronic structure and behavior of these molecules (Asfandiarov et al., 2007).
Applications in Fluorination Processes : Research on the fluorination of aromatic compounds, including those with nitrobenzene structures, has been conducted. This research is crucial for understanding the reactivity and applications of these compounds in various chemical processes (Fedorov et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(bromomethyl)-4-fluoro-1-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c8-4-5-3-6(9)1-2-7(5)10(11)12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODQWFPDKBKNTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CBr)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441782 | |
Record name | 2-(bromomethyl)-4-fluoro-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
82420-35-7 | |
Record name | 2-(Bromomethyl)-4-fluoro-1-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82420-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(bromomethyl)-4-fluoro-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(bromomethyl)-4-fluoro-1-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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